1-Benzyl-5-fluoro-1H-indole-3-carbonitrile
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Overview
Description
1-Benzyl-5-fluoro-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a benzyl group, a fluorine atom, and a carbonitrile group attached to the indole core. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Benzyl-5-fluoro-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-fluoroindole, which is then subjected to a series of reactions to introduce the benzyl and carbonitrile groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-5-fluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the nitrile group to an amine.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Scientific Research Applications
1-Benzyl-5-fluoro-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: Research into its potential therapeutic properties, such as anticancer and antiviral activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Benzyl-5-fluoro-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indole derivatives are known to inhibit enzymes like glycogen synthase kinase 3β (GSK-3) and HIV-1 integrase, suggesting potential pathways through which this compound could act .
Comparison with Similar Compounds
1-Benzyl-5-fluoro-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a nitrile group.
1-Benzyl-5-bromo-1H-indole: Contains a bromine atom instead of a fluorine atom.
5-Fluoro-1H-indole-3-carbonitrile: Lacks the benzyl group present in this compound
These comparisons highlight the unique structural features and potential reactivity of this compound, making it a distinct and valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H11FN2 |
---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
1-benzyl-5-fluoroindole-3-carbonitrile |
InChI |
InChI=1S/C16H11FN2/c17-14-6-7-16-15(8-14)13(9-18)11-19(16)10-12-4-2-1-3-5-12/h1-8,11H,10H2 |
InChI Key |
HVYURWHXWYQCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C#N |
Origin of Product |
United States |
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